Bufuralol hydrochloride

Description

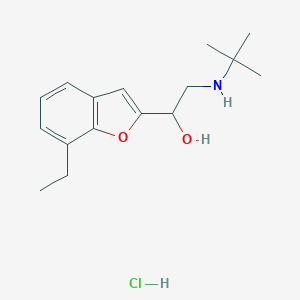

Bufuralol hydrochloride is a non-selective β-adrenoceptor antagonist with partial agonist activity, primarily used in cardiovascular research and as a probe substrate for cytochrome P450 enzyme CYP2D6 . Its molecular formula is C₁₆H₂₃NO₂·HCl, with a molecular weight of 297.82 g/mol . The compound exhibits peripheral vasodilation and β-adrenergic blockade, making it relevant for studying heart rate regulation, vascular tone, and drug metabolism .

A key feature of this compound is its stereoselective metabolism, mediated by CYP2D6 (major pathway) and CYP2C19 (minor pathway), which produces the 1′-hydroxybufuralol metabolite . This property has established it as a critical tool for characterizing CYP2D6 activity in vitro and in vivo .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54340-62-4 (Parent) | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50975052 | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-91-6, 59652-29-8 | |

| Record name | Bufuralol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization via Sonogashira Coupling

An alternative method employs Sonogashira coupling between o-iodophenol derivatives and terminal alkynes, followed by cyclization. For example, 2-iodo-4-ethylphenol reacts with propargyl alcohol under palladium catalysis, forming 7-ethylbenzofuran-2-carbaldehyde after oxidative cyclization. This method offers regioselectivity and moderate yields (60–70%).

Introduction of the Ethanolamine Side Chain

The β-amino alcohol side chain is introduced via epoxide ring-opening or nucleophilic substitution.

Epoxide Ring-Opening with Tert-Butylamine

The benzofuran epoxide (7-ethylbenzofuran-1,2-oxide) reacts with tert-butylamine in ethanol at 60°C for 12 hours, yielding the β-amino alcohol intermediate. This method achieves 75% yield and high regioselectivity due to the amine’s nucleophilic attack at the less hindered epoxide carbon.

Table 1: Epoxide Ring-Opening Conditions and Yields

Nucleophilic Substitution of α-Bromo Ketones

A brominated intermediate, 1-(7-ethylbenzofuran-2-yl)-2-bromoethanone, undergoes substitution with tert-butylamine in acetonitrile at 25°C, forming the α-amino ketone. Subsequent reduction with sodium borohydride in methanol yields the β-amino alcohol (68% overall yield).

Asymmetric Synthesis for Enantiomeric Purity

To address the stereochemical requirements of bufuralol’s β-amino alcohol, asymmetric transfer hydrogenation (ATH) is employed.

Catalytic Asymmetric Hydrogenation

The α-azole ketone intermediate (1-(7-ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone) is reduced using RhCl(R,R)-TsDPEN as a catalyst in a HCO2H/Et3N mixture. This achieves enantiomeric excess (ee) >95% and 85% yield.

Table 2: Asymmetric Reduction Parameters

| Substrate | Catalyst | Reducing System | ee | Yield |

|---|---|---|---|---|

| Benzofuryl α-imidazol ketone | RhCl(R,R)-TsDPEN | HCO2H/Et3N | 98% | 85% |

Salt Formation and Purification

The free base of bufuralol is converted to its hydrochloride salt via acidification.

Hydrochloride Salt Crystallization

Bufuralol free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0°C. The precipitate is filtered and recrystallized from ethanol/ether (1:3) to afford this compound with >99% purity.

Table 3: Salt Formation Conditions

Industrial-Scale Optimization

Chemical Reactions Analysis

Bufuralol hydrochloride undergoes various chemical reactions, including:

Oxidation: Bufuralol can be hydroxylated at the 1’ position by cytochrome P450 enzymes, particularly CYP2D6. This reaction typically requires NADPH as a cofactor.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.

Substitution: Bufuralol can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include NADPH, cytochrome P450 enzymes, and various solvents such as methanol and ethanol. Major products formed from these reactions include 4-hydroxybufuralol and 6-hydroxybufuralol .

Scientific Research Applications

Cardiovascular Applications

Bufuralol hydrochloride has been studied extensively for its effects on cardiovascular parameters. It exhibits both beta-1 and beta-2 adrenergic receptor blocking activities, making it a valuable agent in managing conditions such as hypertension and tachycardia.

Hemodynamic Studies

A notable study compared bufuralol with pindolol during isoproterenol infusion in healthy male volunteers. Key findings include:

- Peripheral Resistance : Bufuralol administration resulted in decreased peripheral resistance, contrasting with pindolol, which increased resistance .

- Beta-Blockade Effects : Both drugs demonstrated beta-blocking effects, evidenced by a rightward shift in dose-response relationships for heart rate and cardiac output .

These results indicate bufuralol's potential as an effective treatment option for managing heart rate and blood pressure.

Drug Metabolism Studies

This compound serves as a critical tool in pharmacokinetic studies, particularly concerning the metabolism mediated by cytochrome P450 enzymes.

CYP2D6 Probe Substrate

Bufuralol is recognized as a probe substrate for CYP2D6, allowing researchers to assess the metabolic activity of this enzyme. Its metabolism exhibits biphasic kinetics, providing insights into individual variability in drug metabolism due to genetic polymorphisms .

In Vitro Metabolism Characterization

Research has utilized bufuralol to characterize CYP2D6 activity across various populations. For example:

- Studies have shown that different CYP2D6 allelic variants affect bufuralol metabolism, highlighting its utility in pharmacogenetics .

- The drug's metabolic pathways have been analyzed using human liver microsomes, contributing to a better understanding of drug-drug interactions involving CYP2D6 .

Clinical Trials and Research Findings

Bufuralol was previously investigated in phase III clinical trials for hypertension treatment; however, these studies were discontinued due to concerns about adverse effects compared to other beta blockers . Despite this, bufuralol remains relevant in research settings for its unique properties.

Data Table: Summary of this compound Applications

Case Studies and Research Insights

Several studies have documented bufuralol's effects on heart rate and blood pressure regulation:

- A pharmacodynamic study indicated that bufuralol significantly reduced exercise-induced tachycardia compared to placebo and had a longer duration of action than some other beta blockers .

- Research on the metabolic pathways of bufuralol has revealed insights into its interactions with other drugs and individual patient responses based on genetic factors .

Mechanism of Action

Bufuralol hydrochloride exerts its effects by blocking β-adrenoceptors, which are involved in the catecholamine-induced activation of adenylate cyclase through G proteins . This receptor binds epinephrine and norepinephrine with approximately equal affinity, leading to a decrease in heart rate and blood pressure . This compound is also metabolized by cytochrome P450 enzymes, particularly CYP2D6, which hydroxylates the compound at the 1’ position .

Comparison with Similar Compounds

Pharmacological Profile

Bufuralol Hydrochloride vs. Propranolol Hydrochloride

- Receptor Selectivity: Both are non-selective β-blockers, targeting β₁ and β₂ receptors . However, bufuralol exhibits partial agonist activity (intrinsic sympathomimetic activity, ISA), which may reduce adverse effects like bradycardia compared to propranolol, a pure antagonist .

- Metabolism: Bufuralol is predominantly metabolized by CYP2D6, whereas propranolol undergoes metabolism via CYP2D6, CYP1A2, and glucuronidation . This makes bufuralol a more specific probe for CYP2D6 phenotyping .

This compound vs. Metoprolol

- Selectivity: Metoprolol is a β₁-selective antagonist, whereas bufuralol is non-selective .

- Metabolic Pathways : Both are CYP2D6 substrates, but metoprolol’s clinical pharmacokinetics are less dependent on CYP2D6 compared to bufuralol’s highly specific CYP2D6-driven metabolism .

This compound vs. Carvedilol

- Mechanism: Carvedilol combines non-selective β-blockade with α₁-adrenergic receptor blockade, unlike bufuralol’s pure β-blockade with ISA .

- Metabolism : Carvedilol is metabolized by CYP2D6, CYP2C9, and CYP3A4, offering broader enzyme interaction compared to bufuralol’s CYP2D6 specificity .

Metabolic and Enzymatic Specificity

Bufuralol’s role as a CYP2D6 probe is unparalleled due to its high specificity. For example, in human liver microsomes, bufuralol 1′-hydroxylase activity is used to quantify CYP2D6 function, whereas other β-blockers like propranolol lack this precision .

Structural and Clinical Differences

- Chemical Class: Bufuralol is a benzofuran derivative, while propranolol (naphthalene derivative) and metoprolol (aryloxypropanolamine) belong to distinct structural classes . These differences influence lipophilicity, bioavailability, and tissue penetration.

- Clinical Applications: Bufuralol: Primarily used in research for CYP2D6 studies and cardiovascular mechanisms . Propranolol: Clinically approved for hypertension, arrhythmias, and migraine prophylaxis . Carvedilol: Used for heart failure and hypertension due to its additional α-blocking effects .

Biological Activity

Bufuralol hydrochloride is a non-selective beta-adrenoceptor antagonist with partial agonist activity, primarily used in the management of hypertension and other cardiovascular conditions. This article delves into its biological activity, pharmacological properties, and clinical implications based on a review of diverse sources.

- Chemical Name : 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethan-1-ol hydrochloride

- CAS Number : 60398-91-6

- Molecular Formula : C₁₆H₂₄ClNO₂

- Molecular Weight : 297.82 g/mol

- Solubility : Water solubility is approximately 0.0356 mg/mL .

Bufuralol acts primarily as a non-selective antagonist at beta-adrenergic receptors (β₁ and β₂). Its mechanism involves:

- Beta-Adrenoceptor Blocking : It inhibits the action of catecholamines, leading to decreased heart rate and myocardial contractility.

- Partial Agonist Activity : Unlike some beta-blockers, bufuralol exhibits intrinsic sympathomimetic activity, which can lead to a mild increase in heart rate in certain conditions .

- Membrane Stabilizing Effects : Both isomers of bufuralol have been shown to possess membrane stabilizing properties, affecting cardiac action potentials .

Pharmacological Effects

Bufuralol has been extensively studied for its hemodynamic effects:

- Blood Pressure Reduction : It has demonstrated efficacy in decreasing mean arterial blood pressure in animal models when administered intravenously .

- Cardiac Output Modulation : In studies involving healthy volunteers, bufuralol was found to reduce exercise-induced tachycardia effectively, comparable to propranolol but with less pronounced effects at higher doses .

Clinical Studies

Several clinical trials have assessed the pharmacodynamics of bufuralol:

- Hemodynamic Study : A study compared bufuralol and pindolol under isoproterenol infusion in healthy male subjects. Bufuralol showed significant reductions in peripheral resistance following acute intravenous application .

- Exercise Tolerance Test : In a controlled trial, subjects were administered bufuralol or propranolol before exercise. Bufuralol at doses of 7.5 mg and higher effectively reduced heart rates during exertion, suggesting its potential for managing exercise-induced tachycardia .

Comparative Efficacy

A comparative analysis of bufuralol with other beta-blockers reveals its unique profile:

| Property | Bufuralol | Propranolol | Pindolol |

|---|---|---|---|

| Selectivity | Non-selective | Non-selective | Non-selective |

| Partial Agonist Activity | Yes | No | Yes |

| Membrane Stabilization | Yes | Yes | No |

| Exercise Heart Rate Reduction (mg) | 7.5 - 120 | 40 - 160 | Not specified |

Metabolism and Pharmacokinetics

Bufuralol undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Studies indicate that it is metabolized by CYP2D6 and CYP3A4 pathways, which may influence its pharmacokinetic profile among different populations .

Q & A

Basic: What are the primary pharmacological targets of Bufuralol hydrochloride, and how can researchers validate its activity in vitro?

This compound is a non-selective β-adrenoreceptor antagonist with partial agonist activity, primarily targeting β1- and β2-adrenergic receptors. It also serves as a probe substrate for cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism .

Methodological validation :

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-CGP 12177) to quantify competitive displacement in isolated tissues (e.g., rat atria for β1 activity, tracheal smooth muscle for β2) .

- CYP2D6 activity : Perform enzyme kinetics assays using human liver microsomes, monitoring the formation of 1'-hydroxy bufuralol (the primary metabolite) via LC-MS/MS. Calculate kinetic parameters (Km, Vmax) to confirm substrate specificity .

Basic: How can researchers ensure the purity and stability of this compound during storage and experimental use?

This compound is hygroscopic and degrades under prolonged exposure to light or elevated temperatures.

Best practices :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .

- Purity verification : Use reverse-phase HPLC with UV detection (230 nm) and a C18 column. Compare retention times with certified reference standards. For impurity profiling, employ gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate degradation products .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound is classified as harmful (Xn) and requires stringent safety measures:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential β-blocker systemic absorption .

- Ventilation : Use fume hoods for weighing and solution preparation to minimize inhalation of fine particles .

- Spill management : Neutralize spills with activated carbon and dispose of as hazardous waste under EPA guidelines .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in different CYP2D6 phenotypes?

CYP2D6 exhibits genetic polymorphism, leading to variable metabolic rates (e.g., poor vs. extensive metabolizers).

Experimental design :

- In vitro models : Use recombinant CYP2D6 isoforms expressed in insect cell systems (e.g., baculovirus-Sf9) to quantify metabolite formation (1'-hydroxy bufuralol) via LC-MS .

- Isotope-labeled tracers : Incorporate deuterated Bufuralol ([²H9]-Bufuralol hydrochloride) to track metabolic pathways and distinguish endogenous interference in human hepatocyte cultures .

- Pharmacokinetic profiling : Compare plasma half-life (t½) and clearance rates in transgenic mouse models expressing human CYP2D6 variants .

Advanced: How should researchers resolve contradictions in reported CYP2D6 inhibition data for this compound?

Discrepancies may arise from differences in assay conditions, enzyme sources, or metabolite quantification methods.

Analytical strategies :

- Standardize enzyme sources : Use pooled human liver microsomes (HLMs) from ≥50 donors to account for genetic variability .

- Control for nonspecific binding : Include albumin (0.1–1%) in incubation buffers to mimic physiological conditions and reduce false-positive inhibition .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare IC50 values across studies, adjusting for variables like substrate concentration and incubation time .

Advanced: What advanced techniques are recommended for impurity profiling and quantification in this compound batches?

Impurities may include synthesis byproducts (e.g., des-isopropyl bufuralol) or degradation products.

Methodology :

- Forced degradation studies : Expose Bufuralol to heat (60°C), acid (0.1N HCl), and UV light to generate degradants. Use LC-TOF/MS for structural elucidation .

- Validation per ICH guidelines : Establish linearity (1–200 µg/mL), precision (RSD <2%), and accuracy (spiked recovery 98–102%) for HPLC methods. Use a 5-µm particle size column for high resolution .

- Reference standards : Synthesize and characterize impurities via NMR and high-resolution mass spectrometry (HRMS) for unambiguous identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.